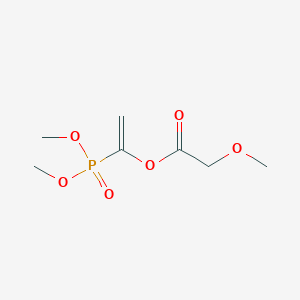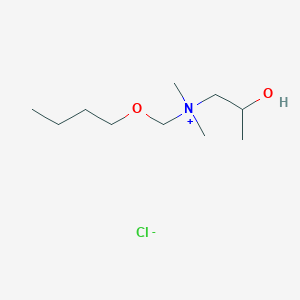
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is a complex organic compound with the molecular formula C14H8N2S This compound is characterized by the presence of both phenoxy and phenylthio groups attached to a benzenedicarbonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- typically involves multiple steps. One common method starts with the reaction of hydroquinone with an alkali solution to produce a phenolate. This intermediate is then reacted with cyanogen trichloride to produce 4-phenoxyphthalonitrile. Finally, the product is obtained by crystallization and drying .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenoxy and phenylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenoxy and phenylthio groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile, 4-phenoxy-: This compound lacks the phenylthio group, making it less versatile in certain reactions.
1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-: The presence of an amino group instead of a phenoxy group alters its chemical properties and reactivity.
Uniqueness
1,2-Benzenedicarbonitrile, 4-phenoxy-5-(phenylthio)- is unique due to the combination of phenoxy and phenylthio groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
620175-23-7 |
|---|---|
Fórmula molecular |
C20H12N2OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-phenoxy-5-phenylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2OS/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H |
Clave InChI |
HXTURSXWHICZQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)

![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)





![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)

